molecular formula C15H17NO2S B2776068 N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide CAS No. 2034575-08-9

N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide

Cat. No. B2776068
CAS RN: 2034575-08-9
M. Wt: 275.37
InChI Key: NIPRYUSNTZDVKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide” includes a thiophene ring, a cyclopentyl group, a methyl group, and a furan-3-carboxamide group. Thiophene is a five-membered ring with one sulfur atom .


Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not available in the retrieved papers.

Scientific Research Applications

PET Imaging in Neuroinflammation

A significant application of compounds structurally related to N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide is in the development of PET radiotracers for imaging microglia, a key indicator of neuroinflammation. One such compound, [11C]CPPC, has been shown to specifically target the macrophage colony-stimulating factor 1 receptor (CSF1R), which is predominantly expressed in microglia within the brain. This enables non-invasive imaging of neuroinflammatory processes, which play a crucial role in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The ability to measure microglial activity with such specificity and non-invasiveness is invaluable for both the understanding of neuroinflammation and the development of related therapeutics (Horti et al., 2019).

Antiviral Research

Furan-carboxamide derivatives, akin to this compound, have been identified as potent inhibitors of the H5N1 influenza A virus. Structural variations within these derivatives significantly influence their antiviral activity, demonstrating the importance of the furan-carboxamide scaffold in the design of new antiviral drugs. This highlights the potential of furan-carboxamide derivatives in the development of novel treatments for lethal viral infections (Yongshi et al., 2017).

Antimicrobial and Antifungal Applications

Research into thiazole-based heterocyclic amides, which share structural features with this compound, has revealed significant antimicrobial and antifungal activities. These compounds, through their interaction with various microorganisms, show potential for development into new pharmacological agents against resistant bacterial and fungal strains, underscoring the broad applicability of furan-carboxamide derivatives in treating infectious diseases (Çakmak et al., 2022).

Anti-Bacterial and Anti-Protozoal Agents

Studies on functionalized N-(4-Bromophenyl)furan-2-carboxamides have shown promising in vitro anti-bacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings suggest the utility of furan-carboxamide derivatives in developing new antibacterial agents capable of combating antibiotic resistance. Additionally, similar compounds have demonstrated significant anti-protozoal activity, indicating their potential in treating diseases caused by protozoan parasites (Siddiqa et al., 2022).

properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopentyl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-14(12-3-7-18-9-12)16-11-15(5-1-2-6-15)13-4-8-19-10-13/h3-4,7-10H,1-2,5-6,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPRYUSNTZDVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=COC=C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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